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Compound of Interest

Compound Name: N,4-dimethyl-1,3-thiazol-2-amine

Cat. No.: B189690 Get Quote

A comprehensive review of the synthesis, biological activity, and structure-activity relationships

of N-substituted thiazole derivatives, providing researchers, scientists, and drug development

professionals with a comparative guide to this versatile class of compounds.

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a

privileged scaffold in medicinal chemistry due to its presence in numerous natural products and

synthetic compounds with a wide range of pharmacological activities.[1][2] N-substituted

thiazole derivatives, in particular, have garnered significant attention for their potent

antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4] This guide offers a

comparative analysis of these derivatives, presenting key experimental data, detailed

methodologies, and visual representations of structure-activity relationships to aid in the design

and development of novel therapeutic agents.

Unveiling the Pharmacological Potential: A Data-
Driven Comparison
The biological activity of N-substituted thiazole derivatives is profoundly influenced by the

nature and position of the substituents on the thiazole ring. Modifications at various positions

can significantly modulate the potency and selectivity of these compounds.[5]

Anticancer Activity
N-substituted thiazole derivatives have emerged as a promising class of anticancer agents,

targeting various signaling pathways involved in tumor progression.[6][5] The cytotoxic effects
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of these compounds are often evaluated against a panel of cancer cell lines, with the half-

maximal inhibitory concentration (IC50) being a key metric for comparison.
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Compound
ID

Substitutio
n Pattern

Cancer Cell
Line

IC50 (µM)
Reference
Drug

Reference
Drug IC50
(µM)

4c

2-[2-[4-

Hydroxy-3-

(phenylazo)b

enzylidene]hy

drazinyl]-

thiazole-

4(5H)-one

MCF-7

(Breast)
2.57 ± 0.16

Staurosporin

e
6.77 ± 0.41

HepG2

(Liver)
7.26 ± 0.44

Staurosporin

e
8.4 ± 0.51

5d

Diphyllin-

thiazole

derivative

HepG2

(Liver)
0.3 - -

5e

Diphyllin-

thiazole

derivative

HepG2

(Liver)
0.4 - -

7g

N-[4-(4-

Chlorophenyl

)thiazol-2-

yl]-2-[(1-

methyl-1H-

imidazol-2-

yl)thio]propan

amide

THP-1

(Leukemia)
- - -

7j

2-[(1H-

Benzimidazol

-2-yl)thio]-N-

[4-(4-

chlorophenyl)

thiazol-2-

yl]propanami

de

HL-60

(Leukemia)
- - -

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11c

Thiazolyl

pyrazole

derivative

HepG-2

(Liver)
~4 Doxorubicin -

MCF-7

(Breast)
~3 Doxorubicin -

HCT-116

(Colon)
~7 Doxorubicin -

6g

Thiazolyl

pyrazole

derivative

HepG-2

(Liver)
~7 Doxorubicin -

MCF-7

(Breast)
~4 Doxorubicin -

HCT-116

(Colon)
~12 Doxorubicin -

Table 1: Comparative cytotoxic activity of selected N-substituted thiazole derivatives against

various cancer cell lines.[4][7][8]

Antimicrobial Activity
The thiazole nucleus is a key component in many antimicrobial agents, and N-substituted

derivatives often exhibit enhanced activity against a spectrum of bacterial and fungal

pathogens.[9][10][11] The minimum inhibitory concentration (MIC) is a standard measure of

antimicrobial efficacy.
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Compound ID
Substitution
Pattern

Microorganism

Zone of
Inhibition
(mm) / MIC
(µg/mL)

Standard Drug

9a-l (series)

2-[3-cyclopropyl-

5-(p-

substitutedpheny

l)-4,5-

dihydropyrazol-1-

yl]-N-[4-(p-

substitutedpheny

l)-thiazol-2-yl]-

acetamides

S. aureus, P.

aeruginosa, E.

coli, C. albicans

Moderate to

significant

activity

Ampicillin,

Imipenem,

Clotrimazole

7e

2-[(1H-

Benzimidazol-2-

yl)thio]-N-[4-

(naphthalen-2-

yl)thiazol-2-

yl]propanamide

Antibacterial High activity -

7f

N-[4-(4-

Chlorophenyl)thi

azol-2-yl]-2-[(1-

methyl-1H-

tetrazol-5-

yl)thio]propanami

de

Antibacterial High activity -

7i

2-[Benzothiazol-

2-ylthio]-N-[4-(4-

chlorophenyl)thia

zol-2-

yl]propanamide

C. parapsilosis,

C. glabrata

Anticandidal

effect
-

7j 2-[(1H-

Benzimidazol-2-

yl)thio]-N-[4-(4-

chlorophenyl)thia

C. parapsilosis,

C. glabrata

Anticandidal

effect

-
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zol-2-

yl]propanamide

19b

2-(2-(1-(4-

Chlorophenyl)eth

ylidene)hydrazin

eyl)-N,4'-

dimethyl-[4,5'-

bithiazol]-2'-

amine

Antibacterial &

Antifungal
High activity -

19d

2-(2-(1-(4-

Fluorophenyl)eth

ylidene)hydrazin

eyl)-N,4'-

dimethyl-[4,5'-

bithiazol]-2'-

amine

Antibacterial &

Antifungal
High activity -

43a, 43b, 43c,

43d

4-(4-

bromophenyl)-

thiazol-2-amine

derivatives

S. aureus, E. coli
MIC = 16.1 µM

(for 43a)

Norfloxacin,

Fluconazole

Table 2: Comparative antimicrobial activity of selected N-substituted thiazole derivatives.[11]

[12]

Visualizing the Path to Discovery: Workflows and
Pathways
Understanding the experimental workflow and the underlying biological mechanisms is crucial

for rational drug design. The following diagrams illustrate a typical synthesis and evaluation

pipeline for N-substituted thiazole derivatives and a key signaling pathway targeted by some of

these compounds.
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Synthesis Workflow

Biological Evaluation

Starting Materials
(e.g., thiosemicarbazide, α-haloketones)

Hantzsch Thiazole Synthesis
or other cyclization reactions

Purification
(e.g., recrystallization, chromatography)

Structural Characterization
(NMR, IR, Mass Spec)

In vitro Screening
(e.g., antimicrobial, anticancer assays)

Structure-Activity
Relationship (SAR) Analysis

Lead Optimization

In vivo Studies
(Animal Models)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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